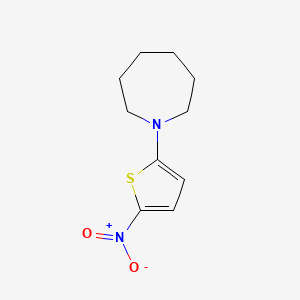
4-(3,5-Diaminobenzamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Diaminobenzamido)benzoic acid is an organic compound that features both amine and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of both amine and carboxylic acid groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Diaminobenzamido)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with 4-aminobenzoic acid. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of 3,5-diaminobenzoic acid, a key precursor, involves the reduction of 3,5-dinitrobenzoic acid. This reduction can be achieved using various methods such as hydrogenation in the presence of a catalyst like Raney nickel or palladium on carbon. The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Diaminobenzamido)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amine groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amine groups.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(3,5-Diaminobenzamido)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(3,5-Diaminobenzamido)benzoic acid involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with proteins, potentially inhibiting their function. Additionally, the carboxylic acid group can participate in ionic interactions, further influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzoic acid: Used in similar applications but has different reactivity due to the presence of nitro groups instead of amine groups.
4-Aminobenzoic acid: Shares the amine group but lacks the additional functional groups that provide the versatility of 4-(3,5-Diaminobenzamido)benzoic acid.
Uniqueness
This compound is unique due to the presence of both amine and carboxylic acid groups, allowing it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
676325-61-4 |
|---|---|
Formule moléculaire |
C14H13N3O3 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
4-[(3,5-diaminobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H13N3O3/c15-10-5-9(6-11(16)7-10)13(18)17-12-3-1-8(2-4-12)14(19)20/h1-7H,15-16H2,(H,17,18)(H,19,20) |
Clé InChI |
OQZHHBIFYDRZPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)




![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)



![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)

![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)

